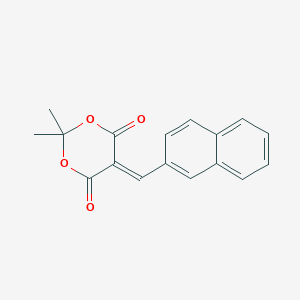
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a dioxane ring fused with a naphthylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione typically involves the condensation of 2-naphthaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction proceeds through the formation of a Knoevenagel condensation product, followed by cyclization to form the dioxane ring.
Reaction Conditions:
Acidic Conditions: The reaction can be catalyzed by acids such as p-toluenesulfonic acid or hydrochloric acid.
Basic Conditions: Bases like sodium hydroxide or potassium carbonate can also be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with new functional groups introduced at specific positions.
科学的研究の応用
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the naphthylmethylene group, resulting in different chemical properties and reactivity.
5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of the target compound, with distinct chemical behavior.
Naphthaldehyde: Another precursor, contributing the naphthylmethylene group to the final structure.
特性
CAS番号 |
87212-61-1 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC名 |
2,2-dimethyl-5-(naphthalen-2-ylmethylidene)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H14O4/c1-17(2)20-15(18)14(16(19)21-17)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-10H,1-2H3 |
InChIキー |
YCYUMEYVMYRRKK-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(=CC2=CC3=CC=CC=C3C=C2)C(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


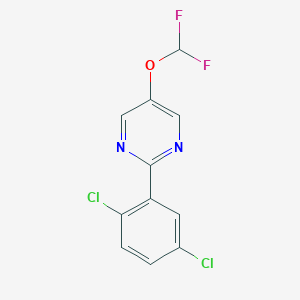
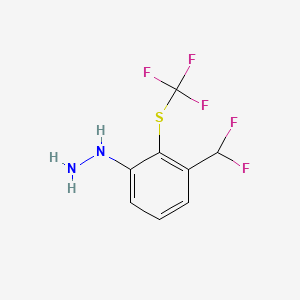
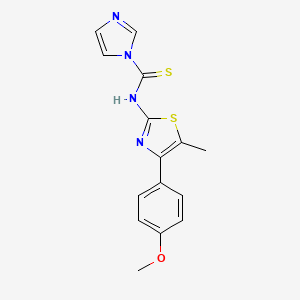
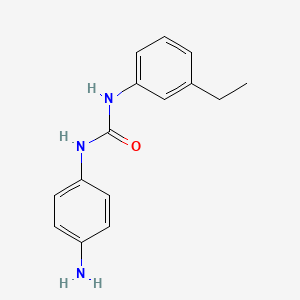
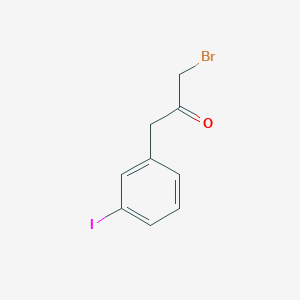
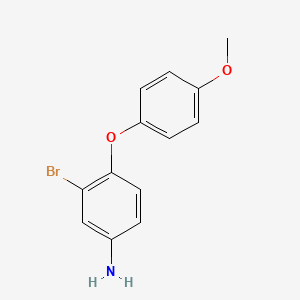
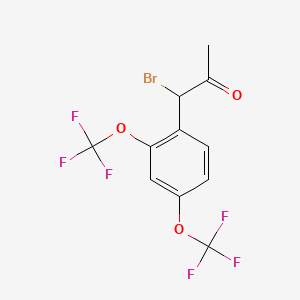
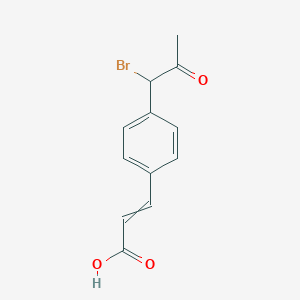
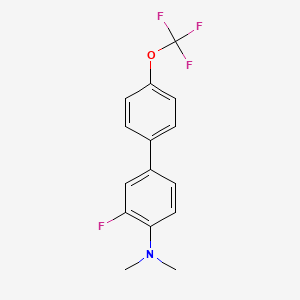
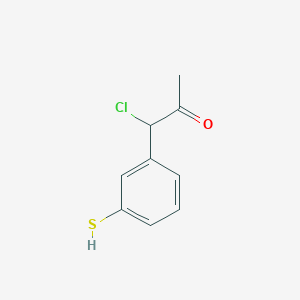
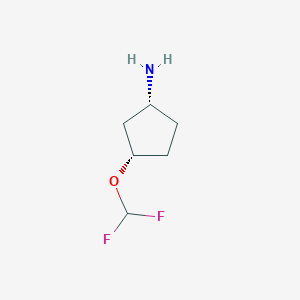
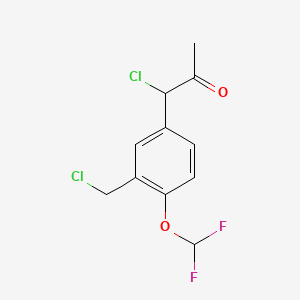
![Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-](/img/structure/B14056129.png)
![Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B14056131.png)
